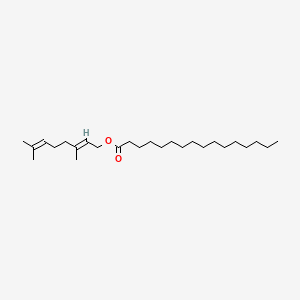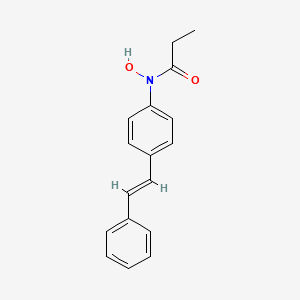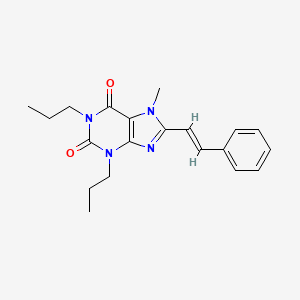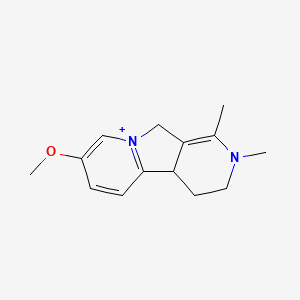
2-Methylharmalinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylharmalinium is a chemical compound that belongs to the class of alkaloids It is derived from harmaline, a naturally occurring beta-carboline alkaloid found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylharmalinium typically involves the methylation of harmaline. One common method is the reaction of harmaline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar methylation process, but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Methylharmalinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to harmaline.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as quinones, reduced harmaline, and substituted harmalines.
Scientific Research Applications
2-Methylharmalinium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: Studies have shown its potential as a biological probe due to its interaction with various biomolecules.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in neuropharmacology.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Methylharmalinium involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Harmaline: The parent compound from which 2-Methylharmalinium is derived.
Harmine: Another beta-carboline alkaloid with similar properties.
Tetrahydroharmine: A reduced form of harmine with distinct biological activities.
Uniqueness
This compound is unique due to its methyl group, which alters its chemical and biological properties compared to its parent compound, harmaline. This modification can enhance its stability, reactivity, and potential therapeutic effects.
Properties
CAS No. |
96792-93-7 |
|---|---|
Molecular Formula |
C14H19N2O+ |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
7-methoxy-1,2-dimethyl-3,4,4a,10-tetrahydropyrido[4,3-a]indolizin-9-ium |
InChI |
InChI=1S/C14H19N2O/c1-10-13-9-16-8-11(17-3)4-5-14(16)12(13)6-7-15(10)2/h4-5,8,12H,6-7,9H2,1-3H3/q+1 |
InChI Key |
IOKNHSUBCMOVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C[N+]3=C(C2CCN1C)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


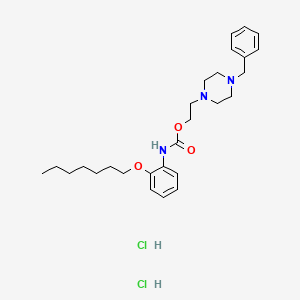


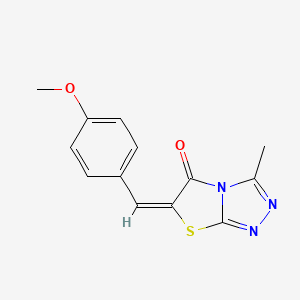
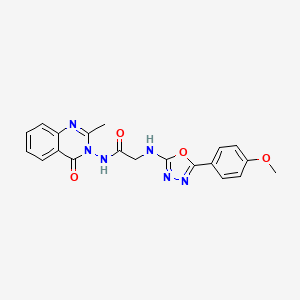
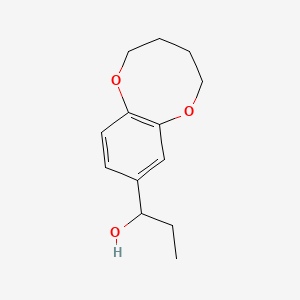
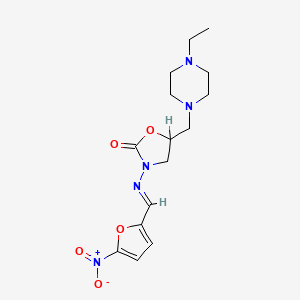
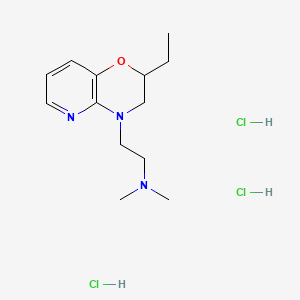

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

